4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol
Description
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-chloro-2-[(4-ethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
NAVMCBBDONTUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Multi-Step Synthesis via 4-Ethoxyaniline Precursor
The most widely referenced method involves 4-ethoxyaniline as the starting material. The synthesis proceeds through three stages:
- Aminomethylation : Condensation of 4-ethoxyaniline with formaldehyde in the presence of a phenolic substrate under basic conditions forms the aminomethyl linkage.
- Chlorination : Electrophilic aromatic substitution introduces the chloro group at the para position of the phenolic ring using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or sodium hypochlorite (NaClO).
- Deprotection and Purification : If protective groups (e.g., benzyl ethers) are employed, catalytic hydrogenation or acidic hydrolysis completes the synthesis, followed by recrystallization in ethanol-water mixtures.
Critical parameters include maintaining an inert atmosphere (N₂ or Ar) during chlorination to prevent oxidation byproducts and using polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity. Yields typically range from 65–75%, with purity exceeding 95% after column chromatography.
Phase-Transfer Catalysis for Alkoxy Group Incorporation
Adapting strategies from selective estrogen receptor modulator syntheses, this method employs phase-transfer catalysis (PTC) to install the ethoxy group:
- Etherification : 4-Hydroxybenzophenone reacts with 2-(2-benzyloxyethoxy)ethyl mesylate in the presence of tetrabutylammonium bromide (TBAB) as a PTC agent, achieving 80–85% conversion in dichloromethane.
- Reductive Amination : The intermediate undergoes reductive amination with 4-ethoxyaniline using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF), forming the aminomethyl bridge.
- Chlorination and Deprotection : Chlorination with thionyl chloride (SOCl₂) in toluene, followed by hydrogenolytic removal of benzyl protecting groups over palladium-on-carbon, yields the target compound.
This route emphasizes solvent selection (THF for amination, toluene for chlorination) and catalytic hydrogenation conditions (10% Pd/C, 40 psi H₂) to minimize side reactions.
Oxidative Coupling Using Sodium Hypochlorite
Inspired by dichlorophenol syntheses, an oxidative coupling approach utilizes sodium hypochlorite:
- Condensation : 4-Ethoxyaniline reacts with 2-chloro-4-hydroxybenzaldehyde in aqueous NaOH, forming an imine intermediate.
- Oxidation : Addition of 12% NaClO oxidizes the imine to the aminomethyl group while introducing the chloro substituent via electrophilic substitution.
- Acid Workup : Adjusting the pH to 3–4 with HCl precipitates the product, which is filtered and washed with cold methanol.
This method offers a 70–72% yield with reaction times under 5 hours, leveraging the dual role of hypochlorite as both oxidizer and chlorinating agent.
Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Multi-Step | SO₂Cl₂, DMF | 65–75 | 95+ | 12–18 |
| Phase-Transfer | TBAB, NaBH₃CN, SOCl₂ | 78–82 | 97 | 8–10 |
| Oxidative Coupling | NaClO, NaOH | 70–72 | 93 | 4–5 |
Reaction Optimization Strategies
Solvent Effects on Aminomethylation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, accelerating imine formation. Conversely, protic solvents like methanol favor protonation of intermediates, reducing byproduct formation during chlorination.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 methanol-water, 1 mL/min) shows a single peak at tᵣ = 6.72 min, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23)
- Structure : Contains a 2,3-dimethylphenyl group instead of 4-ethoxyphenyl.
- Synthesis : Condensation of 5-chloro-2-hydroxybenzaldehyde with 2,3-dimethylaniline, yielding 10% .
- Properties : Intramolecular O–H⋯N hydrogen bonds stabilize molecular conformation, similar to the target compound. The methyl groups enhance lipophilicity compared to the ethoxy group .
b) 4-Chloro-2-[(ethylamino)methyl]phenol
- Structure: Simplified analog with an ethylamino group.
- Properties: The ethyl group reduces steric hindrance and increases solubility in non-polar solvents compared to bulkier aryl substituents .
c) Schiff Base Derivatives (e.g., 4-chloro-2-((phenylimino)methyl)phenol)
Electronic and Steric Effects
- Ethoxy vs. In contrast, methyl (MFI23) or chloro substituents (e.g., 4-chloro-2-(((4-chlorophenyl)imino)methyl)phenol) increase electron-withdrawing effects, altering redox properties .
- Hydrogen Bonding: Intramolecular O–H⋯N hydrogen bonds are common in aminophenol derivatives, stabilizing molecular conformations and influencing crystal packing .
Comparative Data Table
Q & A
Q. Q1. What is the standard synthetic route for 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol, and how can intermediates be characterized?
The compound is synthesized via a two-step process:
Condensation : Reacting 1-(5-chloro-2-hydroxyphenyl)ethanone with a primary amine (e.g., 4-ethoxyaniline) in methanol at room temperature for 48 hours .
Reduction : Treating the Schiff base intermediate with NaBH4 in a THF/ethanol (1:1) mixture at 273 K until complete reduction .
Purification : Use thin-layer chromatography (TLC) with chloroform as the mobile phase, followed by recrystallization from n-hexane to obtain pure crystals .
Q. Key characterization methods :
- FT-IR : Confirm imine reduction (disappearance of C=N stretch at ~1600 cm⁻¹).
- NMR : Analyze aromatic proton environments and methylene bridge signals (δ ~4.0 ppm for –CH2–NH–) .
Advanced Structural Analysis
Q. Q2. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
X-ray crystallography is critical for determining absolute configuration and intramolecular interactions:
Q. Q3. How can reaction yields be improved during the reduction step?
Q. Troubleshooting :
- Low yields may result from incomplete imine formation. Monitor reaction progress via TLC (Rf ~0.5 in chloroform) .
Data Contradictions in Spectroscopic Analysis
Q. Q4. How to resolve discrepancies between computational and experimental NMR data?
- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental ¹H/¹³C NMR.
- Common Discrepancies :
Safety and Handling in Research Settings
Q. Q5. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Collect organic waste separately and neutralize with aqueous Na2CO3 before disposal .
- Toxicity : Analogous chlorophenols show moderate toxicity (LD50 ~500 mg/kg in rats); use fume hoods for synthesis .
Advanced Applications in Medicinal Chemistry
Q. Q6. What methodologies are used to evaluate this compound’s potential as a pharmacophore?
Q. Q7. What unexplored areas exist for this compound’s application in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
